molecular formula C9H20Cl2F2N2O B2498177 N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride CAS No. 1431966-02-7

N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride

Cat. No. B2498177
CAS RN: 1431966-02-7
M. Wt: 281.17
InChI Key: CUZFAQXJFHJKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride, also known as DFMO, is a chemical compound that has been widely studied for its potential therapeutic applications in cancer treatment. DFMO is a potent inhibitor of ornithine decarboxylase, an enzyme that plays a critical role in the biosynthesis of polyamines, which are essential for cell growth and proliferation.

Scientific Research Applications

Electrochemical Fluorination in Cyclic Amines

A study by Hayashi et al. (1983) explores the electrochemical fluorination of N-chloroalkyl substituted cyclic amines, including N-chloromethylmorpholine and N-(3-chloropropyl)morpholine. This research is relevant for understanding the synthesis and properties of fluorinated cyclic amines, which can have various applications in scientific research, especially in the field of fluorine chemistry (Hayashi, Abe, Baba, & Nagase, 1983).

Antitumour Activity of Morpholino-Indazole Compounds

Research conducted by Ji et al. (2018) and Lu et al. (2021) highlights the synthesis and crystal structure of morpholino-indazole compounds, which demonstrate significant antitumour activity against various cancer cell lines. These studies indicate the potential therapeutic applications of such compounds in oncology (Ji et al., 2018), (Lu et al., 2021).

Morpholines in Organic Synthesis

A study by Fritz et al. (2011) discusses the use of sulfinamides as effective amine protecting groups in the synthesis of morpholines. This methodology is demonstrated in the formal synthesis of the antidepressant drug reboxetine, showcasing the importance of morpholines in pharmaceutical synthesis (Fritz et al., 2011).

properties

IUPAC Name

N-(2,2-difluoroethyl)-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2O.2ClH/c10-9(11)8-12-2-1-3-13-4-6-14-7-5-13;;/h9,12H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZFAQXJFHJKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.